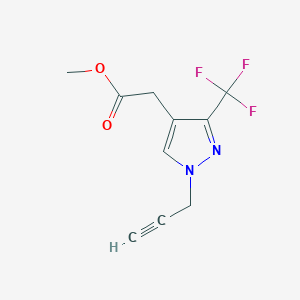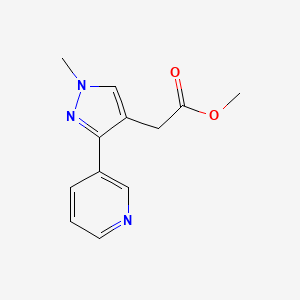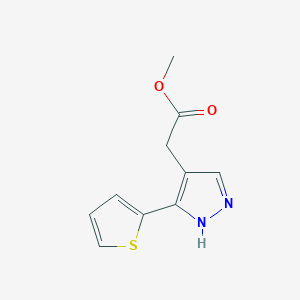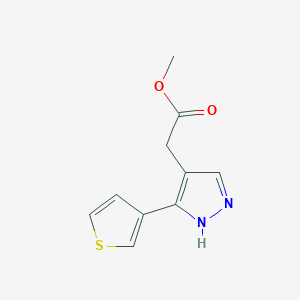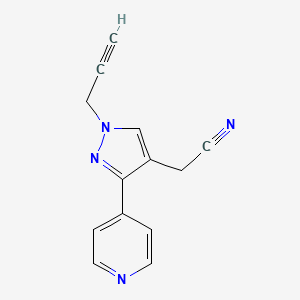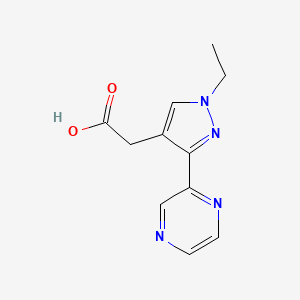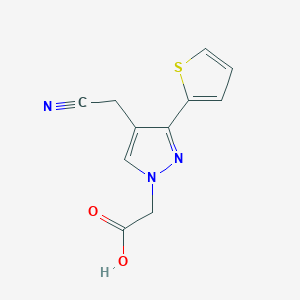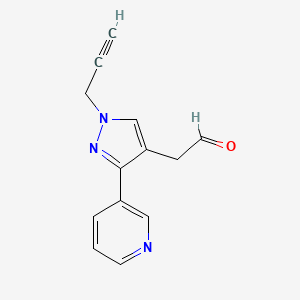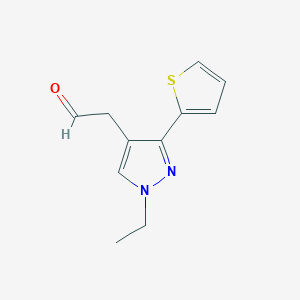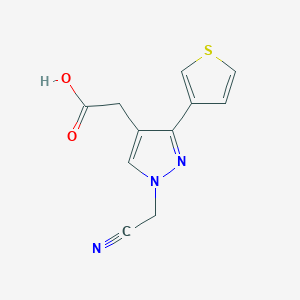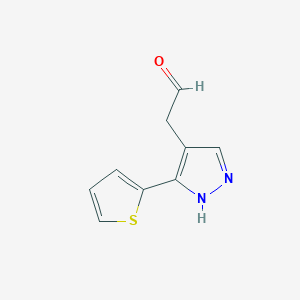
2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyd
Übersicht
Beschreibung
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (2-TPA) is a synthetic compound that has been studied for its potential applications in the laboratory and for its biochemical and physiological effects. It is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a tool for studying enzyme mechanisms, and as a substrate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Thiophenderivate, darunter Verbindungen wie 2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyd, wurden auf ihr Potenzial als Antikrebsmittel untersucht . Die elektronenreiche Thiophen-Einheit kann mit verschiedenen biologischen Zielen interagieren und so möglicherweise das Wachstum und die Proliferation von Krebszellen hemmen.
Materialwissenschaft: Organische Halbleiter
Der Thiophenring ist ein Schlüsselelement bei der Entwicklung organischer Halbleiter . Seine Integration in Verbindungen kann die Ladungsmobilität und Stabilität verbessern, wodurch sie für den Einsatz in elektronischen Geräten geeignet sind.
Organische Elektronik: Feldeffekttransistoren
Verbindungen mit Thiophen-Einheiten werden aufgrund ihrer hohen Ladungsträgermobilität und Stabilität unter elektronischem Betrieb bei der Herstellung organischer Feldeffekttransistoren (OFETs) verwendet .
Optoelektronik: Organische Leuchtdioden (OLEDs)
Thiophen-basierte Verbindungen sind wertvoll bei der Herstellung von OLEDs. Ihre Fähigkeit, Elektronen und Löcher zu transportieren, macht sie zu einem integralen Bestandteil der Entwicklung effizienter und heller OLEDs .
Pharmakologie: Entzündungshemmende und antimikrobielle Eigenschaften
Thiophenderivate weisen eine Reihe pharmakologischer Eigenschaften auf, darunter entzündungshemmende und antimikrobielle Aktivitäten . Dies macht sie zu Kandidaten für die Entwicklung neuer therapeutischer Medikamente.
Chemische Synthese: Metallkomplexierungsmittel
Der Schwefelatom im Thiophenring kann als Koordinationsstelle für Metallionen fungieren, was die Synthese verschiedener Metallkomplexe mit potentiellen Anwendungen in der Katalyse und Materialchemie ermöglicht .
Wirkmechanismus
The mechanism of action of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is not fully understood. However, it is believed that 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde acts as an inhibitor of thiols, which are important for the metabolism of drugs. In addition, 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is believed to interact with proteins, which can affect the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde are not fully understood. However, it has been shown to inhibit the activity of thiols, which can affect the metabolism of drugs. In addition, it has been shown to interact with proteins, which can affect the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde in laboratory experiments include its availability, its low cost, and its high purity. However, there are some limitations to its use, such as its potential toxicity and the fact that it is not water soluble.
Zukünftige Richtungen
The potential future directions for 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the laboratory. In addition, further research into its potential toxicity and its potential for drug development is needed. Finally, further research into its potential for use in industrial processes, such as organic synthesis, is needed.
Eigenschaften
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,4-6H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZMSQHLLOAQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



